molecular formula C7H16N+ B14657006 N,N-Di(propan-2-yl)methaniminium CAS No. 44639-52-3

N,N-Di(propan-2-yl)methaniminium

Cat. No.: B14657006
CAS No.: 44639-52-3
M. Wt: 114.21 g/mol
InChI Key: FAKGSOADIKAODO-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)methaniminium is a chemical compound of interest in advanced organic synthesis and catalytic research. As an iminium species, it typically serves as a key intermediate or electrophile in organic transformations, potentially facilitating carbon-nitrogen bond formation or acting as a precursor to more complex molecular architectures. Its structure, featuring diisopropylamino groups, suggests potential utility in reactions requiring sterically hindered or electronically tuned catalysts, analogous to the applications of other diisopropylamine derivatives in creating non-nucleophilic bases like Lithium Diisopropylamide (LDA) . Researchers may find value in this compound for developing novel methodologies in alkaloid synthesis, the preparation of specialty polymers, or as a building block in pharmaceutical development. The exact mechanism of action and full spectrum of applications are areas of active investigation. Proper handling protocols, including the use of personal protective equipment and operation under an inert atmosphere, are recommended due to the reactive nature of such compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

44639-52-3

Molecular Formula

C7H16N+

Molecular Weight

114.21 g/mol

IUPAC Name

methylidene-di(propan-2-yl)azanium

InChI

InChI=1S/C7H16N/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3/q+1

InChI Key

FAKGSOADIKAODO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+](=C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Di(propan-2-yl)methaniminium can be synthesized through the alkylation of diisopropylamine with appropriate alkylating agents. One common method involves the reaction of diisopropylamine with diethyl sulfate under controlled conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production may also involve purification steps such as distillation to remove impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

N,N-Di(propan-2-yl)methaniminium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

N,N-Di(propan-2-yl)methaniminium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Di(propan-2-yl)methaniminium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares N,N-Di(propan-2-yl)methaniminium derivatives with related compounds, focusing on molecular formulas, molecular weights, melting points, and substituent effects:

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
7a C₁₁H₂₃N₄SbCl₆ 502.20 136–138 Dimethylamino, dipropan-2-ylamino
7b C₁₇H₂₇N₄SbCl₆ 574.31 135–137 Phenyl, dipropan-2-ylamino
7c C₁₉H₃₁N₄SbCl₆ 602.37 139–140 Methyl(propan-2-yl)amino, dipropan-2-ylamino
7d C₂₁H₃₅N₄SbCl₆ 630.43 155–157 Benzylidene, dipropan-2-ylamino
N,N'-Di(propan-2-yl)methanediimine C₇H₁₄N₂ 126.20 210–212 (dec) Carbodiimide core (N=C=N)
N,N-Di(propan-2-yl)carbamoyl chloride C₇H₁₄ClNO 163.65 Not reported Carbamoyl chloride functional group

Key Observations:

  • Substituent Effects: Bulky substituents (e.g., phenyl in 7b) marginally lower melting points compared to alkyl groups, likely due to reduced crystal packing efficiency. Larger substituents (e.g., benzylidene in 7d) increase molecular weight and melting points .
  • Core Structure Differences: N,N'-Di(propan-2-yl)methanediimine (CAS 693-13-0) features a carbodiimide backbone (N=C=N) rather than a protonated iminium ion, resulting in higher thermal stability (decomposition at 210–212°C) .
  • Functional Group Variations: N,N-Di(propan-2-yl)carbamoyl chloride exhibits reactivity typical of acyl chlorides, contrasting with the ionic nature of methaniminium salts .

Q & A

Q. What are the optimal synthetic routes for N,N-Di(propan-2-yl)methaniminium, and how do reaction conditions influence yield?

The synthesis of This compound (CAS 693-13-0) typically involves carbodiimide formation via dehydration of urea derivatives or condensation of isopropylamine with carbonyl reagents. Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates by stabilizing intermediates .
  • Temperature : Reflux conditions (e.g., 60–80°C) are critical for eliminating water, a byproduct that can reverse the reaction .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate iminium ion formation .
Reaction ConditionsYield RangeReference
Condensation of isopropylamineReflux in ethanol, 12–24 hrs39–89%
Dehydration of urea derivativesDMF, 60°C, NaOH15–77%

Q. Which purification techniques are most effective for isolating this compound?

  • Distillation : Effective for separating low-boiling-point byproducts. However, the compound’s sensitivity to heat may require vacuum distillation .
  • Crystallization : Slow evaporation of chloroform-acetone (1:5 v/v) yields high-purity crystals suitable for X-ray analysis .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve isomers or side products .

Q. How can structural characterization be reliably performed for this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure refinement. Hydrogen atoms are positioned geometrically with isotropic displacement parameters .
  • NMR spectroscopy : 1^1H and 13^13C NMR detect isopropyl groups (δ 1.2–1.4 ppm for CH3_3, δ 3.2–3.5 ppm for CH) and confirm iminium connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+^+] = 126.15 g/mol) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic applications?

  • DFT calculations : Optimize geometries using software like Gaussian or ORCA to study electron density distribution at the iminium nitrogen, which influences nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived 3D structures (InChIKey: SPFIEWHOPDAJLI) .

Q. What experimental designs are suitable for evaluating biological activity of derivatives?

  • Structure-activity relationship (SAR) studies : Modify the iminium core with substituents (e.g., fluorobenzamide groups) and assay inhibitory effects using cell-based models (e.g., menin-MLL interaction assays) .
  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy to elucidate mechanisms in enzyme inhibition .

Q. How can contradictions between spectral data and crystallographic results be resolved?

  • Multi-technique validation : Cross-validate NMR/IR data with X-ray results. For example, discrepancies in bond lengths may arise from dynamic effects in solution vs. solid state .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to explain packing anomalies .

Q. What strategies address geometrical isomerism in this compound complexes?

  • Temperature-controlled synthesis : Lower temperatures favor kinetically stable isomers, while higher temperatures promote thermodynamic products .
  • Chiral HPLC : Resolve enantiomers using columns with cellulose-based stationary phases .

Q. Which advanced analytical methods quantify trace impurities in synthesized batches?

  • GC-MS with derivatization : Use HATU or Girard’s reagent T to enhance volatility of polar byproducts .
  • ICP-OES : Detect metal catalysts (e.g., Al, Cu) at ppm levels, critical for pharmacological applications .

Key Considerations for Researchers

  • Safety : Handle This compound in fume hoods due to potential respiratory irritation (refer to analogous SDS for N,N-diisopropylaniline) .
  • Data reproducibility : Document solvent purity and humidity levels, as moisture can hydrolyze iminium bonds .

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